AZD5904

Description

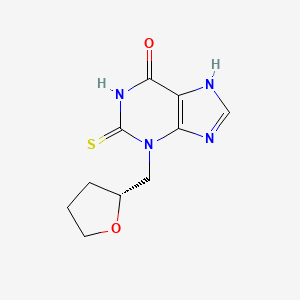

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPDBEVKURKEII-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618913-30-7 | |

| Record name | AZD-5904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5904 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5904: A Technical Deep Dive into its Mechanism of Action as a Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5904 is a potent, orally bioavailable, and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of MPO inhibition.

Core Mechanism of Action: Irreversible Inhibition of Myeloperoxidase

This compound exerts its therapeutic effect by selectively and irreversibly binding to and inhibiting myeloperoxidase. MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2]

HOCl is a key component of the innate immune system's antimicrobial defense. However, its excessive or misplaced production can lead to oxidative damage to host tissues, contributing to the pathology of a wide range of inflammatory diseases.[2] this compound, as a mechanism-based inhibitor, covalently modifies the MPO enzyme, rendering it permanently inactive.[3] This targeted inhibition of MPO activity effectively reduces the production of damaging HOCl and other reactive oxidants, thereby mitigating inflammation-driven tissue injury.

Signaling Pathway of Myeloperoxidase-Mediated Inflammation and this compound Intervention

The following diagram illustrates the central role of MPO in the inflammatory cascade and the point of intervention for this compound.

Caption: MPO signaling pathway and this compound's point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes | Reference |

| IC₅₀ (MPO Inhibition) | 140 nM | Human | Irreversible inhibitor. | [1] |

| Selectivity vs. Lactoperoxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |

| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | Greater selectivity for MPO. | [1] |

| Selectivity vs. Other Targets | >70 fold | - | Broad panel of other enzymes, ion channels, and receptors. | [1] |

| Inhibition of HOCl production | >90% at 1 µM | Human | In PMA-stimulated isolated neutrophils. | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species | Model/Study | Reference |

| In Vivo Functionality | Decreased glutathione sulphonamide formation | Rat | Zymosan-activated peritoneum neutrophils at ~5µM plasma concentration. | [1] |

| Plasma Concentration (300mg oral dose) | ~30 µM (peak), ~4 µM (trough) | Human | Phase 1 Clinical Trial (Standard formulation). | [1] |

| Plasma Protein Binding | 44% | Human | - | [1] |

| Route of Clearance | Renal | Human | Possibly via active transport. | [1] |

| CNS Penetration | Low | - | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Inhibition of PMA-Stimulated Hypochlorous Acid (HOCl) Production in Human Neutrophils

This assay assesses the ability of this compound to inhibit MPO activity within its native cellular environment.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Plating: Isolated neutrophils are seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Neutrophils are stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce the oxidative burst and subsequent MPO release and HOCl production.

-

HOCl Detection: The production of HOCl is measured using a fluorescent or colorimetric probe that reacts specifically with HOCl.

-

Data Analysis: The reduction in HOCl production in the presence of this compound compared to the vehicle control is used to determine the inhibitory potency (e.g., IC₅₀).

In Vivo Assessment in Zymosan-Activated Peritonitis Rat Model

This model evaluates the in vivo efficacy of this compound in a setting of acute inflammation.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan A, a yeast cell wall component that elicits a robust inflammatory response characterized by neutrophil infiltration.

-

Drug Administration: this compound is administered orally at various doses prior to or following zymosan challenge.

-

Sample Collection: At a predetermined time point after zymosan injection, peritoneal lavage fluid is collected to harvest inflammatory cells and mediators.

-

Biomarker Analysis: The lavage fluid is analyzed for markers of MPO activity, such as glutathione sulphonamide formation, and for neutrophil counts.

-

Efficacy Determination: The reduction in MPO-specific biomarkers and neutrophil infiltration in this compound-treated animals compared to vehicle-treated controls indicates in vivo efficacy.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an MPO inhibitor like this compound.

Caption: A typical experimental workflow for in vivo efficacy studies.

Clinical Development and Therapeutic Potential

This compound has undergone Phase 1 clinical studies in healthy volunteers, demonstrating a favorable safety and tolerability profile.[1] The oral administration of this compound resulted in plasma concentrations sufficient to achieve significant MPO inhibition.[1]

The targeted mechanism of action of this compound suggests its therapeutic potential in a variety of diseases where MPO-driven inflammation plays a pathogenic role. These include, but are not limited to, cardiovascular diseases, autoimmune disorders, and respiratory conditions. Further clinical investigations are warranted to explore the efficacy of this compound in these patient populations.

Conclusion

This compound is a potent and selective irreversible inhibitor of myeloperoxidase. Its mechanism of action, centered on the suppression of harmful HOCl production by activated neutrophils, has been well-characterized through a range of preclinical and early clinical studies. The quantitative data and experimental findings presented in this guide underscore the potential of this compound as a targeted therapeutic for a spectrum of inflammatory diseases. Continued research and clinical development will be crucial in fully elucidating its therapeutic utility.

References

- 1. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Systematic Method to Assess Microvascular Recruitment using Contrast-Enhanced Ultrasound. Application to Insulin-Induced Capillary Recruitment in Subjects with T1DM - PMC [pmc.ncbi.nlm.nih.gov]

AZD5904: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical pharmacology of AZD5904, a potent and irreversible inhibitor of myeloperoxidase (MPO). The information is compiled from publicly available preclinical data, offering insights into its mechanism of action, potency, selectivity, and effects in various in vitro and in vivo models.

Core Pharmacology and Mechanism of Action

This compound is a small molecule that acts as a mechanism-based, irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid (HOCl) and other reactive oxygen species. By inhibiting MPO, this compound effectively suppresses oxidative stress and inflammation mediated by neutrophil activation.

Signaling Pathway of Myeloperoxidase and Inhibition by this compound

The following diagram illustrates the central role of MPO in the neutrophil oxidative burst and the point of intervention for this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative preclinical pharmacology data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| IC₅₀ (MPO Inhibition) | 140 nM | Human | Irreversible inhibitor. |

| Selectivity vs. Lactoperoxidase | 10-19 fold | - | Greater selectivity for MPO. |

| Selectivity vs. Thyroid Peroxidase | 10-19 fold | - | Greater selectivity for MPO. |

| Selectivity vs. Other Targets | >70-fold | - | Broad panel of other enzymes, ion channels, and receptors. |

Table 2: In Vitro Functional Activity

| Assay | Concentration | Effect | Model System |

| PMA-Stimulated HOCl Production | 1 µM | >90% inhibition | Isolated Human Neutrophils |

| Oxidative Stress Model | 3 µM | Improved sperm function | Zymosan-activated neutrophils co-incubated with human spermatozoa. |

Table 3: In Vivo Functional Activity

| Model | Plasma Concentration | Effect | Species |

| Zymosan-Activated Peritonitis | ~5 µM | Decreased glutathione sulphonamide formation | Rat |

| High-Fat Diet-Induced Insulin Resistance | - | Prevented and reversed microvascular insulin resistance | Rat |

Key Experimental Protocols

Detailed methodologies for pivotal preclinical studies are outlined below.

In Vitro Inhibition of PMA-Stimulated Hypochlorous Acid (HOCl) Production in Human Neutrophils

This assay assesses the direct inhibitory effect of this compound on MPO activity in activated human neutrophils.

Experimental Workflow:

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Pre-incubation with this compound: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubated with this compound (e.g., at a final concentration of 1 µM) or vehicle control for a specified period.

-

Stimulation: Neutrophils are stimulated with a potent activator of the oxidative burst, such as Phorbol 12-myristate 13-acetate (PMA).

-

HOCl Measurement: The production of HOCl is quantified using a specific assay. A common method is the taurine chloramine assay, where HOCl reacts with taurine to form a stable product that can be measured colorimetrically.

-

Data Analysis: The percentage inhibition of HOCl production by this compound is calculated by comparing the results from the drug-treated and vehicle-treated cells.

In Vivo High-Fat Diet-Induced Microvascular Insulin Resistance in Rats

This model evaluates the ability of this compound to prevent or reverse the vascular complications associated with diet-induced obesity and insulin resistance.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for this study.

-

Diet-Induced Insulin Resistance: Animals are fed a high-fat diet for several weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

This compound Administration: this compound is administered via continuous subcutaneous infusion using osmotic mini-pumps to ensure stable plasma concentrations.

-

Assessment of Microvascular Insulin Sensitivity:

-

Contrast-Enhanced Ultrasound (CEUS): This non-invasive imaging technique is used to measure microvascular blood volume in skeletal muscle in real-time. An increase in microvascular blood volume in response to insulin is a key indicator of vascular insulin sensitivity.

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard technique for assessing whole-body insulin sensitivity. It involves infusing insulin at a constant rate while maintaining euglycemia by adjusting the glucose infusion rate. A higher glucose infusion rate indicates greater insulin sensitivity.

-

-

Data Analysis: The effects of this compound on HFD-induced changes in microvascular blood volume and glucose utilization are statistically analyzed to determine its efficacy in preventing or reversing insulin resistance.

In Vitro Model of Oxidative Stress on Human Sperm Function

This study investigated the potential of this compound to mitigate the negative effects of neutrophil-induced oxidative stress on sperm function.

Methodology:

-

Sample Collection and Preparation: Semen samples are obtained from adult male donors. Spermatozoa are prepared using density gradient centrifugation to isolate motile sperm. Neutrophils are isolated from the blood of healthy donors.

-

Induction of Oxidative Stress: An in vitro model of oxidative stress is created by co-incubating the prepared spermatozoa with zymosan-activated neutrophils. Zymosan stimulates the neutrophils to undergo an oxidative burst, releasing MPO and generating reactive oxygen species.

-

Treatment with this compound: Parallel samples are co-incubated with this compound (e.g., 3 µM) to assess its protective effects.

-

Assessment of Sperm Function:

-

Sperm Motility: Computer-assisted sperm analysis (CASA) is used to quantify various motility parameters at different time points (e.g., 2 and 24 hours).

-

Sperm Penetration Assay: The ability of sperm to penetrate a viscous medium is assessed as a measure of functional motility.

-

-

Statistical Analysis: Data from the different treatment groups (spermatozoa alone, spermatozoa with activated neutrophils, and spermatozoa with activated neutrophils and this compound) are compared using appropriate statistical tests.

Summary and Conclusion

The preclinical pharmacology data for this compound demonstrate its potent and selective inhibition of myeloperoxidase. In vitro studies confirm its ability to block the production of hypochlorous acid by activated neutrophils and to protect human sperm from oxidative damage. In vivo studies in rats show that this compound can mitigate neutrophil-mediated oxidative stress and beneficially impact a model of diet-induced microvascular insulin resistance. These findings highlight the therapeutic potential of this compound in conditions driven by MPO-mediated inflammation and oxidative stress. Further research and clinical development are warranted to explore its full therapeutic utility.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AZD5904 for Studying Neutrophil-Mediated Inflammation

This guide provides a comprehensive overview of this compound, a potent and irreversible inhibitor of myeloperoxidase (MPO), for its application in studying neutrophil-mediated inflammation. It covers the compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound and Neutrophil-Mediated Inflammation

Neutrophils are key effector cells of the innate immune system, playing a critical role in the inflammatory response.[1] A hallmark of neutrophil activation is the production of reactive oxygen species (ROS) and the release of various enzymes, including myeloperoxidase (MPO).[1][2] MPO, a heme-containing peroxidase, is abundantly expressed in neutrophils and catalyzes the reaction of chloride ions with hydrogen peroxide to produce hypochlorous acid (HOCl), a potent oxidizing agent.[3] While essential for host defense against pathogens, excessive or dysregulated MPO activity contributes to tissue damage in a wide range of inflammatory diseases.[3][4]

This compound is a small molecule, irreversible inhibitor of MPO.[5][6][7] Its high potency and selectivity make it a valuable tool for elucidating the role of MPO in various pathological processes driven by neutrophil-mediated inflammation. This guide will delve into the technical details of using this compound as a research tool.

Mechanism of Action

This compound functions as a mechanism-based, irreversible inhibitor of MPO.[8] This means it is converted by the enzyme's catalytic cycle into a reactive species that covalently binds to the enzyme, leading to its inactivation. By inhibiting MPO, this compound effectively blocks the production of HOCl and subsequent downstream inflammatory and oxidative damage.

Signaling Pathway of MPO-Mediated Inflammation and Inhibition by this compound```dot

Caption: A generalized workflow for in vivo testing of this compound.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of myeloperoxidase. Its favorable preclinical and clinical safety profile, combined with its demonstrated efficacy in various in vitro and in vivo models of inflammation, makes it an invaluable pharmacological tool for researchers in both academic and industrial settings. The experimental protocols and data presented in this guide provide a solid foundation for designing and conducting studies to further explore the role of neutrophil-mediated MPO activity in a wide array of inflammatory diseases.

References

- 1. criver.com [criver.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pubs.acs.org [pubs.acs.org]

AZD5904: A Potential Therapeutic Avenue for Male Infertility Through Enhancement of Human Sperm Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Male infertility is a significant clinical challenge, with oxidative stress (OS) identified as a key contributing factor in a substantial portion of cases.[1][2][3] Oxidative stress can impair sperm motility, function, and DNA integrity, yet effective targeted treatments remain elusive.[1][2][3] This technical guide explores the in vitro effects of AZD5904, a potent and irreversible myeloperoxidase (MPO) inhibitor, on human sperm function.[2][4] By mitigating the detrimental effects of MPO-induced oxidative stress, this compound presents a novel therapeutic strategy for male infertility. This document provides a comprehensive overview of the key findings, detailed experimental protocols, and the proposed mechanism of action for researchers, scientists, and drug development professionals.

Introduction: The Role of Oxidative Stress in Male Infertility

Male factor infertility contributes to approximately half of all cases of infertility.[1][3] A common underlying pathology in many of these cases is oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2][3] In the context of semen, polymorphonuclear leukocytes, particularly neutrophils, are a major source of ROS.[5] When activated, these neutrophils release myeloperoxidase (MPO), an enzyme that generates highly reactive oxidants, leading to cellular damage.[5] This oxidative assault negatively impacts sperm motility, their ability to fertilize an oocyte, and the integrity of their DNA.[1][2][3] Consequently, targeting MPO-induced oxidative stress is a promising therapeutic approach for male infertility.

This compound is an irreversible inhibitor of MPO, originally developed by AstraZeneca.[2][4] This document details a pivotal in vitro study that investigated the potential of this compound to enhance human sperm function in an environment of induced oxidative stress.

Quantitative Data Summary

The primary in vitro study on this compound and human sperm function yielded significant findings regarding functional motility, although it did not show a significant impact on standard motility parameters. The key quantitative results are summarized in the table below.

| Parameter Assessed | Treatment Groups | Observation Time Points | Key Findings | Statistical Significance | Reference |

| Sperm Penetration | Spermatozoa + Activated Neutrophils (SN) vs. Spermatozoa + Activated Neutrophils + 3µM this compound (SND) | Not specified | 16 out of 45 (35.6%) samples showed a ≥20% increase in sperm penetration through viscous media with this compound treatment. | P < 0.003 | [1][2] |

| Total Motility | Control vs. SN vs. SND | 2 hours and 24 hours | No significant difference observed between any of the treatment and control groups. | Not significant | [1][2] |

| Progressive Motility | Control vs. SN vs. SND | 2 hours and 24 hours | No significant difference observed between any of the treatment and control groups. | Not significant | [1][2] |

Experimental Protocols

The following section details the methodologies employed in the key in vitro study assessing the effect of this compound on human sperm function.

In Vitro Model of Oxidative Stress

To simulate the oxidative stress experienced by spermatozoa in the presence of leukocytes, an in vitro model was established.

-

Neutrophil Activation: Neutrophils were activated using zymosan.

-

Co-incubation: The activated neutrophils were then co-incubated with prepared human spermatozoa. This co-incubation creates an environment of oxidative stress.

Treatment Conditions

Three primary experimental groups were established for comparative analysis:

-

Spermatozoa (S): Human spermatozoa incubated alone (Control).

-

Spermatozoa + Neutrophils (SN): Human spermatozoa co-incubated with activated neutrophils to model oxidative stress.

-

Spermatozoa + Neutrophils + this compound (SND): Human spermatozoa co-incubated with activated neutrophils in the presence of 3µM this compound.

Samples were incubated for 2 hours (T2) and 24 hours (T24).

Assessment of Sperm Motility

Sperm motility was evaluated using a standardized, objective method.

-

Technique: Computer-Assisted Sperm Analysis (CASA) was used to assess sperm motility.

-

Parameters Measured: Total and progressive motility were the primary endpoints.

-

Time Points: Measurements were taken at 2 hours and 24 hours of incubation.

Assessment of Functional Motility

To evaluate the functional capability of the sperm, a sperm penetration assay was conducted.

-

Methodology: The ability of sperm to penetrate a viscous medium was assessed. This assay serves as a surrogate measure for the sperm's ability to move through cervical mucus and fertilize an oocyte.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound on Sperm Function

The primary proposed mechanism for this compound's beneficial effect on sperm function is the inhibition of MPO, thereby reducing oxidative stress. An alternative pathway involving nitric oxide (NO) has also been suggested.

Caption: Proposed mechanisms of this compound in improving sperm function.

Experimental Workflow for In Vitro Assessment of this compound

The following diagram illustrates the workflow of the key in vitro experiments.

Caption: Workflow for the in vitro evaluation of this compound.

Discussion and Future Directions

The findings from the in vitro studies are promising, suggesting that this compound can enhance sperm function, particularly in an environment of oxidative stress.[1] The observation that functional motility, as measured by sperm penetration, was significantly improved in over a third of the samples treated with this compound is a key takeaway.[1][2] This suggests that this compound may be beneficial for a subset of men with infertility, although predicting which individuals would respond remains a challenge.[6]

It is noteworthy that standard motility parameters were not significantly affected. This could indicate that the beneficial effects of this compound are more nuanced, potentially influencing aspects of sperm function crucial for fertilization that are not captured by conventional motility analysis.

The proposed mechanism of action, centered on the inhibition of MPO and the subsequent reduction of oxidative stress, is biologically plausible. The alternative hypothesis involving the modulation of nitric oxide bioavailability warrants further investigation to fully elucidate the pathways through which this compound exerts its effects.[6]

The primary limitation of the current body of research is its in vitro nature.[1][2] While these studies provide a strong rationale for further investigation, the efficacy and safety of this compound in vivo have yet to be determined. Future research should focus on well-designed clinical trials to validate these in vitro findings in a clinical setting.[1][2] Such trials will be crucial in determining if this compound could become a valuable therapeutic tool for treating male infertility.

Conclusion

This compound, a potent MPO inhibitor, has demonstrated a significant positive effect on human sperm functional motility in an in vitro model of oxidative stress. While it did not impact conventional motility parameters, its ability to improve sperm penetration suggests a potential role in enhancing fertilization capacity. The underlying mechanism is likely the mitigation of MPO-induced oxidative damage to spermatozoa. These findings provide a strong foundation for further research and position this compound as a promising candidate for a novel therapeutic intervention for male infertility. Clinical trials are the necessary next step to translate these encouraging in vitro results into a viable treatment for patients.

References

- 1. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. CN110891572A - MPO inhibitors for use in medicine - Google Patents [patents.google.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Methodological & Application

Application Notes and Protocols for AZD5904 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme involved in the generation of reactive oxygen species (ROS) during inflammation.[1][2] By inhibiting MPO, this compound can modulate inflammatory responses and oxidative stress, making it a valuable tool for in vitro studies across various research areas, including immunology, cardiovascular biology, and reproductive medicine.[1][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of MPO. MPO is predominantly found in the azurophilic granules of neutrophils and is released upon cellular activation.[5] The enzyme catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a potent oxidizing agent. This compound irreversibly binds to and inactivates MPO, thereby preventing the production of HOCl and other reactive oxidants. This inhibition of MPO activity helps to mitigate the downstream inflammatory cascade and cellular damage caused by excessive oxidative stress.[1][4]

Caption: Mechanism of action of this compound as an irreversible inhibitor of Myeloperoxidase (MPO).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in in vitro systems. Researchers should use this information as a starting point for their own experiments and optimize the concentration for their specific cell type and assay.

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (MPO Inhibition) | 140 nM | Purified Human MPO | [6] |

| Effective Concentration | 1 µM | Isolated Human Neutrophils (inhibition of PMA-stimulated HOCl production by >90%) | [6] |

| Effective Concentration | 3 µM | Human Spermatozoa (co-incubated with activated neutrophils, no negative impact on motility) | [2] |

Experimental Protocols

Prior to conducting functional assays, it is crucial to determine the optimal, non-toxic concentration range of this compound for the specific cell line and experimental conditions.

Determination of Optimal Working Concentration and Cytotoxicity Assessment

This protocol outlines a general workflow to identify the effective and non-toxic concentration range of this compound.

Caption: Workflow for determining the optimal concentration of this compound.

a. Cell Seeding:

-

Seed cells in a 96-well plate at a density appropriate for the cell type and duration of the experiment.

-

Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.

b. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in a complete cell culture medium to achieve a range of final concentrations (a suggested starting range is 0.1 µM to 100 µM).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

c. Cytotoxicity Assay (MTT Assay Example):

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

d. Lactate Dehydrogenase (LDH) Assay (Alternative Cytotoxicity Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released from damaged cells.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

In Vitro MPO Activity Assay

This protocol can be used to confirm the inhibitory effect of this compound on MPO activity in your cell system.

a. Cell Lysis:

-

Culture cells (e.g., neutrophils, macrophages) and treat with various concentrations of this compound.

-

After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to release intracellular MPO.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the MPO.

b. MPO Activity Measurement:

-

Prepare a reaction mixture containing a substrate for MPO (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and H₂O₂ in a suitable buffer.

-

Add a portion of the cell lysate to the reaction mixture in a 96-well plate.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader in kinetic mode.

-

The rate of change in absorbance is proportional to the MPO activity.

-

Compare the MPO activity in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Functional Assays

Based on the determined non-toxic concentration range, you can proceed with various functional assays to investigate the biological effects of MPO inhibition by this compound.

a. Measurement of Inflammatory Cytokine Production (ELISA):

-

Seed cells and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of pre-determined concentrations of this compound.

-

After an appropriate incubation time, collect the cell culture supernatant.

-

Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

b. Western Blot Analysis of Signaling Pathways:

-

Treat cells with the stimulus and this compound for the desired time points.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest in relevant signaling pathways (e.g., NF-κB, MAPK pathways) and appropriate secondary antibodies.

-

Visualize and quantify the protein bands to assess the effect of this compound on protein expression and phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of MPO-driven oxidative stress in various cellular processes. The provided protocols and data serve as a foundation for designing and executing robust in vitro experiments. It is imperative for researchers to empirically determine the optimal and non-toxic concentration range of this compound for their specific cell type and experimental setup to ensure reliable and reproducible results.

References

- 1. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting myeloperoxidase prevents onset and reverses established high-fat diet-induced microvascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [openinnovation.astrazeneca.com]

AZD5904 preparation and storage for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils and other phagocytic cells involved in the inflammatory response and host defense. MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent that, while crucial for pathogen killing, can also contribute to tissue damage in various inflammatory diseases. This compound's selective inhibition of MPO makes it a valuable tool for studying the role of MPO in health and disease and a potential therapeutic agent for MPO-driven pathologies.

These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound, along with summaries of its key characteristics and experimental data.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

Table 1: Physicochemical and Storage Information for this compound

| Property | Value | Source |

| Molecular Weight | 252.29 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (up to 50 mg/mL with warming) | N/A |

| Storage (Powder) | -20°C for up to 3 years | N/A |

| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of myeloperoxidase. MPO is a heme-containing enzyme primarily found in the azurophilic granules of neutrophils. Upon neutrophil activation, MPO is released into the phagosome and extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl). HOCl is a powerful antimicrobial agent but can also cause oxidative damage to host tissues, contributing to inflammation. This oxidative stress can activate downstream signaling pathways, including the NF-κB and MAPK pathways, which further promote inflammation.

Experimental Protocols

The following are detailed protocols for common laboratory applications of this compound.

Preparation of this compound Stock Solution

A consistent and accurate stock solution is fundamental for reliable experimental results.

Table 2: Materials for this compound Stock Solution Preparation

| Material | Supplier |

| This compound powder | Commercially available |

| Dimethyl sulfoxide (DMSO), anhydrous | Standard laboratory supplier |

| Sterile, nuclease-free microcentrifuge tubes | Standard laboratory supplier |

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW = 252.29), add 39.64 µL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

In Vitro MPO Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on purified MPO.

Table 3: Materials for In Vitro MPO Inhibition Assay

| Material | Supplier |

| Purified human MPO | Commercially available |

| This compound stock solution | Prepared as above |

| Hydrogen peroxide (H₂O₂) | Standard laboratory supplier |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | Standard laboratory supplier |

| Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4) | Standard laboratory supplier |

| 96-well microplate | Standard laboratory supplier |

| Microplate reader | N/A |

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

In a 96-well microplate, add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add purified human MPO to each well to a final concentration of approximately 1-5 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to MPO.

-

Initiate the reaction by adding a solution of H₂O₂ (final concentration ~100 µM) and TMB (final concentration ~1 mM) to each well.

-

Immediately measure the change in absorbance at 650 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of MPO inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Table 4: Representative In Vitro Data for this compound

| Parameter | Value |

| IC₅₀ for human MPO | 140 nM |

| Inhibition of PMA-stimulated HOCl production in human neutrophils | >90% at 1 µM |

Cell-Based Assay: Inhibition of PMA-Stimulated HOCl Production in Neutrophils

This protocol measures the ability of this compound to inhibit MPO activity in a cellular context.

Table 5: Materials for Cell-Based MPO Inhibition Assay

| Material | Supplier |

| Isolated human neutrophils | Prepared from fresh human blood |

| This compound stock solution | Prepared as above |

| Phorbol 12-myristate 13-acetate (PMA) | Standard laboratory supplier |

| Taurine | Standard laboratory supplier |

| 5-thio-2-nitrobenzoic acid (TNB) | Standard laboratory supplier |

| Hanks' Balanced Salt Solution (HBSS) | Standard laboratory supplier |

| 96-well microplate | Standard laboratory supplier |

| Microplate reader | N/A |

Protocol:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add taurine to a final concentration of 10 mM.

-

Stimulate the neutrophils with PMA at a final concentration of 100 ng/mL.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding catalase (to remove excess H₂O₂).

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add TNB to each well and measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of taurine chloramine formed, which reflects MPO activity.

-

Calculate the percentage of inhibition of HOCl production for each this compound concentration.

Application Example: In Vitro Study of this compound on Human Sperm Function

A study investigated the effect of this compound on human sperm function in an in vitro model of oxidative stress.

Table 6: Summary of In Vitro Sperm Function Study with this compound

| Parameter | Result |

| Experimental Model | Human spermatozoa co-incubated with activated neutrophils to induce oxidative stress |

| This compound Treatment | Parallel samples co-incubated with this compound |

| Key Finding | 35.6% of samples treated with this compound showed a ≥20% increase in sperm penetration through viscous media |

This study suggests a potential therapeutic application for MPO inhibitors like this compound in male infertility associated with oxidative stress.

Conclusion

This compound is a valuable research tool for investigating the role of MPO in various physiological and pathological processes. The protocols and data presented in these application notes are intended to provide a comprehensive guide for the effective use of this compound in the laboratory. Adherence to proper preparation and storage procedures is essential for obtaining reliable and reproducible results.

References

Application Note: Utilizing AZD5904 to Modulate an In Vitro Model of Oxidative Stress

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions.[1][2] Consequently, in vitro models that accurately recapitulate oxidative stress are invaluable for studying disease mechanisms and for the discovery and development of novel therapeutic agents. Myeloperoxidase (MPO) is a pivotal enzyme, primarily found in neutrophils, that plays a significant role in inflammatory responses and the generation of potent reactive oxidants.[3]

This application note details a protocol for establishing an in vitro model of oxidative stress and demonstrates the utility of AZD5904, a potent and irreversible inhibitor of MPO, in modulating this model.[4] It is important to note that this compound does not induce oxidative stress; rather, it is employed to counteract the oxidative effects mediated by MPO in a system where oxidative stress is initiated by an external stimulus. This approach allows for the specific investigation of MPO's contribution to cellular oxidative damage.

Data Presentation

The following tables present example data that can be generated using the protocols described herein. These tables are designed for clear comparison of the effects of an oxidative stressor and the subsequent treatment with this compound.

Table 1: Effect of this compound on Intracellular ROS Production

| Treatment Group | Mean Fluorescence Intensity (MFI) of DCFDA | Fold Change vs. Control |

| Vehicle Control | 150 ± 12 | 1.0 |

| Oxidative Stressor (PMA) | 850 ± 45 | 5.7 |

| PMA + this compound (1 µM) | 350 ± 28 | 2.3 |

| PMA + this compound (10 µM) | 200 ± 18 | 1.3 |

Table 2: Effect of this compound on Lipid Peroxidation (MDA Levels)

| Treatment Group | Malondialdehyde (MDA) Concentration (µM) | % Inhibition of MDA Production |

| Vehicle Control | 0.5 ± 0.04 | N/A |

| Oxidative Stressor (PMA) | 2.8 ± 0.15 | N/A |

| PMA + this compound (1 µM) | 1.2 ± 0.09 | 57.1% |

| PMA + this compound (10 µM) | 0.7 ± 0.06 | 75.0% |

Table 3: Effect of this compound on MPO Activity

| Treatment Group | MPO Activity (U/mL) | % Inhibition of MPO Activity |

| Vehicle Control | 2.5 ± 0.3 | N/A |

| Oxidative Stressor (PMA) | 25.0 ± 2.1 | N/A |

| PMA + this compound (1 µM) | 5.0 ± 0.6 | 80.0% |

| PMA + this compound (10 µM) | 2.8 ± 0.4 | 88.8% |

Experimental Protocols

Protocol 1: Induction of Oxidative Stress using PMA-Activated Neutrophils

This protocol describes how to induce oxidative stress in a target cell line by co-culturing with neutrophils activated by Phorbol 12-myristate 13-acetate (PMA). PMA is a potent activator of protein kinase C (PKC), which in turn activates NADPH oxidase in neutrophils, leading to a respiratory burst and the production of ROS.[5]

Materials:

-

Target cell line (e.g., endothelial cells, epithelial cells)

-

Human neutrophils (isolated from fresh human blood)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Assay-specific reagents (see Protocol 3)

Procedure:

-

Cell Culture: Plate the target cells in a suitable multi-well plate and culture until they reach 80-90% confluency.

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.

-

Co-culture Setup:

-

Wash the target cells with PBS.

-

Add fresh, serum-free culture medium to the target cells.

-

Add the isolated neutrophils to the wells containing the target cells at a specified ratio (e.g., 10:1 neutrophils to target cells).

-

-

Treatment:

-

Prepare working solutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Pre-treat the co-culture with different concentrations of this compound or vehicle for 1 hour.

-

Induce oxidative stress by adding PMA to the co-culture at a final concentration of 25-100 nM.[6]

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Proceed with the desired assays to measure oxidative stress as described in Protocol 3.

Protocol 2: Induction of Oxidative Stress using Hydrogen Peroxide (H₂O₂)

This protocol provides an alternative method for inducing oxidative stress directly in a target cell line using H₂O₂.

Materials:

-

Target cell line

-

Hydrogen Peroxide (H₂O₂)

-

This compound

-

Cell culture medium

-

FBS

-

Penicillin-Streptomycin

-

PBS

-

Assay-specific reagents (see Protocol 3)

Procedure:

-

Cell Culture: Plate the target cells in a multi-well plate and culture until they reach 80-90% confluency.

-

Treatment:

-

Incubation: Incubate for the desired duration (e.g., 1-24 hours) at 37°C and 5% CO2.

-

Downstream Analysis: Perform assays to quantify oxidative stress as detailed in Protocol 3.

Protocol 3: Measurement of Oxidative Stress Markers

A. Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[8][9][10]

Procedure:

-

After the treatment period, remove the medium and wash the cells with warm PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

B. Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[11][12][13][14]

Procedure:

-

Harvest the cells and prepare cell lysates.

-

Perform the TBARS assay according to the manufacturer's instructions of a commercial kit.

-

Briefly, the lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product.

-

Measure the absorbance of the product at ~532 nm.

-

Calculate the MDA concentration based on a standard curve.

C. Measurement of MPO Activity

MPO activity can be measured using a commercially available MPO activity assay kit.

Procedure:

-

Collect the cell culture supernatant or prepare cell lysates.

-

Perform the MPO activity assay according to the manufacturer's protocol. These assays are typically based on the MPO-catalyzed oxidation of a substrate that results in a colorimetric or fluorometric signal.

-

Measure the signal using a plate reader and determine the MPO activity.

Visualizations

Caption: Experimental workflow for evaluating the effect of this compound.

Caption: MPO-mediated oxidative stress pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [openinnovation.astrazeneca.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Peroxidation (MDA) Assay Kit TBARS assay (ab118970/K739) | Abcam [abcam.com]

- 14. raybiotech.com [raybiotech.com]

Application Notes and Protocols for AZD5904 in Sperm Penetration and Motility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that plays a critical role in the generation of reactive oxygen species (ROS).[1] In the context of male infertility, oxidative stress (OS) resulting from excessive ROS production is a known factor that can negatively impact sperm function, including motility and the ability to fertilize an oocyte.[2][3][4] These application notes provide a summary of the effects of this compound on human sperm function in vitro, particularly in the context of oxidative stress, and offer detailed protocols for assessing its impact on sperm penetration and motility. The information is primarily based on a study by Campbell et al. (2021), which investigated the potential of this compound as a therapeutic agent for male infertility.[2][5]

Mechanism of Action

This compound improves sperm function by inhibiting myeloperoxidase, thereby reducing oxidative stress.[4] Neutrophils, when activated, release MPO, which catalyzes the production of potent reactive oxygen species. This oxidative stress can damage sperm membranes, impair motility, and reduce the sperm's ability to penetrate the oocyte. By inhibiting MPO, this compound is proposed to protect sperm from this oxidative damage, leading to improved functional motility.

Caption: Proposed mechanism of action of this compound in improving sperm function.

Data Presentation

The following table summarizes the quantitative data from the in vitro study of this compound on human sperm function.

| Parameter Assessed | Treatment Group | Observation | Statistical Significance | Reference |

| Sperm Penetration | This compound | 16 out of 45 (35.6%) samples showed a ≥20% increase in sperm penetration through viscous media. | P < 0.003 | [2][3] |

| Total Sperm Motility | This compound | No significant difference compared to control groups at 2 hours and 24 hours. | Not Statistically Significant | [2][3] |

| Progressive Sperm Motility | This compound | No significant difference compared to control groups at 2 hours and 24 hours. | Not Statistically Significant | [2][3] |

Experimental Protocols

In Vitro Model of Oxidative Stress

This protocol describes the co-incubation of human spermatozoa with activated neutrophils to simulate an oxidative stress environment.

Materials:

-

Freshly ejaculated human semen samples

-

Zymosan A from Saccharomyces cerevisiae

-

This compound

-

Sperm preparation medium (e.g., Earle's balanced salt solution supplemented with human serum albumin)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Neutrophil Isolation and Activation:

-

Isolate neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.

-

Resuspend the isolated neutrophils in a suitable buffer.

-

Activate the neutrophils by incubating them with zymosan.

-

-

Sperm Preparation:

-

Allow semen samples to liquefy at room temperature for 30-60 minutes.

-

Prepare a motile sperm fraction using a density gradient centrifugation technique or a direct swim-up method.

-

Wash the prepared sperm in the sperm preparation medium and resuspend to a final concentration of approximately 10 x 10^6 sperm/mL.

-

-

Co-incubation:

-

Prepare the following experimental groups in parallel:

-

Control: Prepared spermatozoa alone.

-

Oxidative Stress (OS) Control: Prepared spermatozoa co-incubated with activated neutrophils.

-

This compound Treatment: Prepared spermatozoa co-incubated with activated neutrophils and this compound.

-

-

Incubate all samples at 37°C in a 5% CO2 atmosphere for 2 hours (T2) and 24 hours (T24).

-

Sperm Penetration Assay

This assay assesses the functional motility of sperm by measuring their ability to move through a viscous medium.

Materials:

-

Methylcellulose or other viscous medium

-

Capillary tubes

-

Microscope with a calibrated eyepiece or imaging software

-

Sperm samples from the in vitro OS model

Procedure:

-

Fill capillary tubes with the viscous medium.

-

Place the open end of the capillary tube into the sperm suspension.

-

Incubate horizontally at 37°C for a defined period (e.g., 1 hour).

-

Mount the capillary tube on a microscope slide.

-

Count the number of sperm that have penetrated the viscous medium to specific distances (e.g., 1 cm and 2 cm) from the reservoir.

-

Express the results as the number of sperm per field of view at each distance.

Sperm Motility Assay (Computer-Assisted Sperm Analysis - CASA)

CASA provides an objective assessment of various sperm motility parameters.

Materials:

-

Computer-Assisted Sperm Analysis (CASA) system with a microscope, camera, and analysis software

-

Pre-warmed microscope slides and coverslips

-

Sperm samples from the in vitro OS model

Procedure:

-

At the 2-hour and 24-hour time points, place a small aliquot of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.

-

Place the slide on the heated stage of the CASA microscope.

-

Analyze the sample according to the CASA system's instructions, capturing multiple fields to ensure a representative analysis.

-

The software will automatically track individual sperm and calculate parameters such as:

-

Total motility (%)

-

Progressive motility (%)

-

Curvilinear velocity (VCL)

-

Straight-line velocity (VSL)

-

Average path velocity (VAP)

-

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the effect of this compound on sperm function in an in vitro oxidative stress model.

Caption: Experimental workflow for in vitro assessment of this compound.

Conclusion

The myeloperoxidase inhibitor this compound shows promise in enhancing human sperm function, particularly in overcoming the negative effects of oxidative stress. The provided protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in the context of male infertility. While in vitro results are encouraging, further in vivo studies are necessary to validate these findings.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Myeloperoxidase inhibitor this compound enhances human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to use computer assisted semen sperm analysis system to evaluate analysis sperm quality? [casaspermanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Notes: Myeloperoxidase (MPO) Activity Assay Using AZD5904 as a Selective Inhibitor Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for microbial killing. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a significant therapeutic target. Accurate measurement of MPO activity in biological samples is crucial for both basic research and clinical studies. This application note provides a detailed protocol for a fluorometric MPO activity assay, utilizing the potent and irreversible MPO inhibitor, AZD5904, as a specific control to ensure the measured activity is genuinely from MPO.

This compound is a selective, mechanism-based inactivator of MPO.[1][2] It irreversibly inhibits human MPO with an IC50 of 140 nM and exhibits similar potency for the mouse and rat enzymes.[1][3][4] Its high selectivity and irreversible nature make it an excellent tool for distinguishing MPO-specific activity from that of other peroxidases that may be present in complex biological samples.[1][3]

Principle of the Assay

This protocol describes a fluorometric assay for measuring the peroxidase activity of MPO. The assay is based on the MPO-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product in the presence of hydrogen peroxide (H₂O₂). The rate of fluorescence increase is directly proportional to the MPO activity in the sample. To confirm the specificity of the assay, parallel reactions are run in the presence of this compound. The significant reduction in fluorescence signal in the presence of this compound confirms that the measured activity is attributable to MPO.

Signaling Pathway and Inhibition Mechanism

Myeloperoxidase is a key component of the neutrophil's antimicrobial response. Upon phagocytosis of pathogens, neutrophils undergo an oxidative burst, producing superoxide which is then converted to hydrogen peroxide (H₂O₂). MPO, released from azurophilic granules into the phagosome, utilizes this H₂O₂ and chloride ions to produce hypochlorous acid (HOCl), a potent microbicidal agent. This compound acts as an irreversible inhibitor by forming a covalent bond with the MPO active site, thereby preventing the catalytic cycle and the production of reactive oxidants.

MPO signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Samples: Cell lysates, tissue homogenates, or purified MPO.

-

MPO Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

-

MPO Substrate: A suitable fluorogenic peroxidase substrate (e.g., Amplex® Red or a similar reagent). Prepare a stock solution in DMSO.

-

Hydrogen Peroxide (H₂O₂): 30% solution. Prepare fresh working solutions in MPO Assay Buffer.

-

This compound: Prepare a stock solution in DMSO.

-

Positive Control: Purified human MPO.

-

96-well black, clear-bottom microplate.

-

Fluorometric microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 535/587 nm for Amplex® Red).[5]

Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Preparation | Storage |

| MPO Assay Buffer | N/A | 50 mM, pH 7.4 | Prepare in deionized water. | 4°C |

| MPO Substrate | 10 mM in DMSO | 100 µM | Dilute stock solution in MPO Assay Buffer. Prepare fresh and protect from light. | -20°C (Stock) |

| Hydrogen Peroxide (H₂O₂) | 30% (approx. 8.8 M) | 100 µM | Prepare a fresh 10 mM intermediate dilution in MPO Assay Buffer, then dilute to the final working concentration. | 4°C (Stock), Prepare fresh (Working) |

| This compound | 10 mM in DMSO | 10 µM | Dilute stock solution in MPO Assay Buffer. | -20°C (Stock) |

| Purified MPO | 1 mg/mL | 1 µg/mL | Dilute in MPO Assay Buffer. | -80°C (Stock), Use fresh (Working) |

Experimental Workflow

Experimental workflow for the MPO activity assay.

Step-by-Step Procedure

-

Sample Preparation:

-

Tissue Homogenates: Homogenize tissue in ice-cold MPO Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[5]

-

Cell Lysates: Lyse cells using a suitable method (e.g., sonication or freeze-thaw cycles) in MPO Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.[5]

-

Determine the protein concentration of the samples to normalize MPO activity.

-

-

Assay Plate Setup:

-

Prepare the following wells in a 96-well black, clear-bottom plate:

-

Blank: 50 µL MPO Assay Buffer.

-

Positive Control: 50 µL of diluted purified MPO.

-

Positive Control + Inhibitor: 50 µL of diluted purified MPO.

-

Sample: 50 µL of sample lysate/homogenate.

-

Sample + Inhibitor: 50 µL of sample lysate/homogenate.

-

-

To the "Inhibitor" wells, add 25 µL of the 10 µM this compound working solution.

-

To all other wells, add 25 µL of MPO Assay Buffer.

-

Mix gently and incubate the plate at room temperature for 15 minutes, protected from light. This pre-incubation allows for the irreversible inhibition of MPO by this compound.

-

-

Reaction Initiation and Measurement:

-

During the incubation, prepare the Reaction Mix by combining equal volumes of the 100 µM MPO substrate working solution and the 100 µM H₂O₂ working solution. Prepare enough for all wells.

-

Following the 15-minute pre-incubation, add 25 µL of the Reaction Mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Immediately place the plate in a fluorometric microplate reader and begin measuring the fluorescence in a kinetic mode at 37°C.[5] Record readings every minute for 15-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.

-

Correct for Background: Subtract the rate of the Blank well from all other wells.

-

Calculate MPO-Specific Activity:

-

Total Activity (in Sample): Rate of Reaction (Sample) - Rate of Reaction (Blank)

-

Non-MPO Activity (in Sample): Rate of Reaction (Sample + Inhibitor) - Rate of Reaction (Blank)

-

MPO-Specific Activity: Total Activity - Non-MPO Activity

-

-

Normalize Activity: Express the MPO-specific activity relative to the protein concentration of the sample (e.g., in RFU/min/mg protein).

Expected Results

A significant reduction (typically >90%) in the rate of fluorescence generation should be observed in the wells containing this compound compared to their untreated counterparts. This confirms that the measured peroxidase activity is predominantly from MPO. The residual activity in the presence of this compound can be attributed to other peroxidases present in the sample.

| Condition | Expected Rate of Fluorescence Increase (ΔRFU/min) | Interpretation |

| Blank | Low / Negligible | Background signal from reagents. |

| Positive Control | High | Activity of purified MPO. |

| Positive Control + this compound | Very Low / Negligible | Confirmation of potent MPO inhibition by this compound. |

| Sample | Moderate to High (depending on MPO content) | Total peroxidase activity in the sample. |

| Sample + this compound | Low | Peroxidase activity from sources other than MPO. |

| MPO-Specific Activity | (Sample Rate) - (Sample + this compound Rate) | The primary quantitative result of the assay. |

Troubleshooting

-

High Background Fluorescence: The substrate may be degrading. Ensure it is protected from light and prepared fresh.

-

Low Signal in Samples: The MPO concentration may be too low. Consider concentrating the sample or increasing the sample volume per well.

-

Incomplete Inhibition by this compound: The inhibitor concentration may be too low, or the pre-incubation time may be insufficient for irreversible binding. Consider optimizing the this compound concentration and incubation time.

By incorporating this compound as a specific inhibitor control, researchers can confidently and accurately quantify MPO activity in various biological samples, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for AZD5904 Treatment in Neutrophil Isolation and Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5904 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils. MPO is stored in the azurophilic granules of neutrophils and, upon activation, is released into the phagosome and extracellular space.[1] It catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions, a critical step in the neutrophil's respiratory burst for pathogen destruction.[2][3] However, the excessive activity of MPO and the subsequent production of reactive oxygen species can also contribute to tissue damage in various inflammatory diseases.[1][3] Therefore, the inhibition of MPO by molecules such as this compound presents a promising therapeutic strategy for a range of inflammatory conditions.

These application notes provide detailed protocols for the isolation and culture of human neutrophils, as well as their treatment with this compound to study its effects on neutrophil function.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on neutrophil function. It is important to note that while data on HOCl production is specific to this compound, data on other neutrophil functions are inferred from studies with other MPO inhibitors like AZM198 and should be confirmed experimentally for this compound.

| Parameter | Method | Stimulus | This compound Concentration | Result | Reference |

| MPO Inhibition (IC₅₀) | In vitro enzyme assay | - | 140 nM | 50% inhibition of human MPO activity | [4] |

| HOCl Production | In vitro assay with isolated human neutrophils | PMA | 1 µM | >90% inhibition | [4] |

| Reactive Oxygen Species (ROS) Production | Flow cytometry (e.g., using Dihydrorhodamine 123) | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |

| Degranulation (Azurophilic Granules) | ELISA for Human Neutrophil Peptides 1-3 (HNP 1-3) | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |

| Neutrophil Extracellular Trap (NET) Formation | Immunofluorescence or DNA quantification assay | PMA or TNFα/ANCA | Not specified for this compound; observed with MPO inhibitor AZM198 | Reduced | [5] |

| αMβ2 Integrin Activation | Flow cytometry | fMLP or PMA | Not specified for this compound; observed with MPO inhibitor 4-ABAH | Increased | [6] |

Experimental Protocols

Protocol 1: Human Neutrophil Isolation from Whole Blood

This protocol describes the isolation of highly pure and viable human neutrophils from fresh whole blood using density gradient centrifugation.

Materials:

-

Anticoagulated whole blood (ACD-A or sodium heparin)

-

Density gradient medium (e.g., Ficoll-Paque™ PREMIUM, Percoll®)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

HBSS with 2% Human Serum Albumin (HSA)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 15-20 mL of anticoagulated whole blood over 12 mL of density gradient medium in a 50 mL conical tube. To maintain a sharp interface, hold the tube at an angle and slowly dispense the blood against the side of the tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, leaving the neutrophil and erythrocyte-rich pellet at the bottom.

-

Resuspend the cell pellet in HBSS without Ca²⁺/Mg²⁺ to a final volume of 20 mL.

-

RBC Lysis: Add 20 mL of 1X RBC Lysis Buffer to the cell suspension. Mix gently and incubate for 5-10 minutes at room temperature.

-

Centrifuge at 250 x g for 5 minutes. Discard the supernatant.

-

If the pellet is still red, repeat the RBC lysis step.

-

Wash the neutrophil pellet by resuspending in 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuging at 250 x g for 5 minutes.

-

Resuspend the final neutrophil pellet in HBSS with 2% HSA.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity of >95% is expected.

-

Isolated neutrophils are short-lived and should be used for experiments within 2-4 hours of isolation for optimal function.[4][7]

Protocol 2: Short-Term Culture of Human Neutrophils

For experiments requiring a short incubation period, such as apoptosis or infection assays, the following culture conditions are recommended.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (optional)

-

Sterile culture plates or tubes

Procedure:

-

Prepare complete culture medium: RPMI 1640 supplemented with 10% heat-inactivated FBS. Penicillin-Streptomycin can be added to prevent bacterial contamination.

-